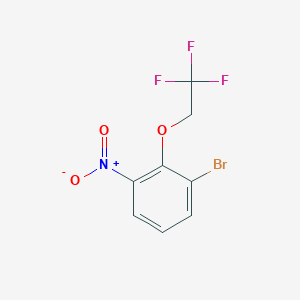
1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the empirical formula C8H6BrF3O . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene is represented by the SMILES stringFC(F)(F)COc1cccc(Br)c1 . The InChI code for this compound is 1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 .
Scientific Research Applications
Molecular Electronics
1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene and related compounds have been utilized in the field of molecular electronics. For instance, a molecule containing a nitroamine redox center demonstrated significant properties like negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1 in current-voltage measurements. This showcases its potential in developing advanced electronic devices with high on-off ratios, crucial for digital applications (Chen et al., 1999).
Organometallic Synthesis
1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene serves as a versatile starting material in organometallic chemistry. A notable example is its selective preparation leading to synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates. This highlights its role in facilitating the synthesis of complex organometallic compounds for various applications (Porwisiak & Schlosser, 1996).
Luminescent Material Development
The compound and its derivatives have found use in creating luminescent materials. Covalent organic polymers synthesized using derivatives of 1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene have shown promising applications as sensors for metal ions and nitroaromatic explosives. These materials exhibit color tunability and high sensitivity, making them ideal for environmental monitoring and safety applications (Guo & Cao, 2015).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used to develop new ligands for the determination of metal ions like nickel(II) via adsorptive stripping voltammetry. This demonstrates its utility in enhancing the sensitivity and selectivity of analytical methods for trace metal detection, which is crucial for environmental monitoring and industrial quality control (Hurtado et al., 2013).
Safety And Hazards
This compound is classified as non-combustible solids (Storage Class Code 13) and has a WGK of 3 . The flash point is not applicable . The safety information includes pictograms GHS07, signal word Warning, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-2-1-3-6(13(14)15)7(5)16-4-8(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMSCGYCAUZYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)
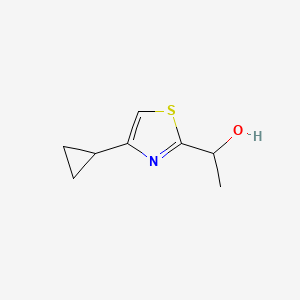
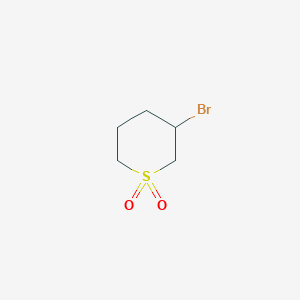



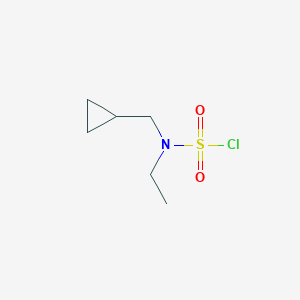

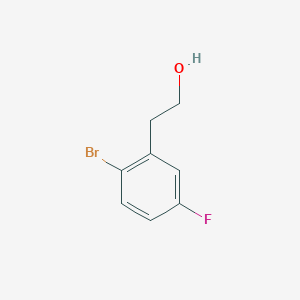


![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)

